

Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzoic acid

Cat. No.: B147255

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This technical support center provides troubleshooting guidance and frequently asked questions for the purification of **4-Methoxy-3-nitrobenzoic acid** via recrystallization. These resources are intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-Methoxy-3-nitrobenzoic acid** is provided below. This data is essential for designing and executing a successful recrystallization procedure.

Property	Value
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol
Melting Point	192-194 °C
Appearance	Off-white to pale yellow powder
CAS Number	89-41-8

Experimental Protocol: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid

This protocol details a recommended procedure for the purification of **4-Methoxy-3-nitrobenzoic acid**.

Solvent System: Based on the solubility of structurally similar compounds such as 4-methyl-3-nitrobenzoic acid and 3-nitrobenzoic acid, an ethanol/water mixed solvent system is recommended. Ethanol is a good solvent in which the compound is soluble when hot, while water is a poor solvent that will aid in precipitating the purified compound upon cooling.

Materials:

- Crude **4-Methoxy-3-nitrobenzoic acid**
- 95% Ethanol
- Deionized water
- Erlenmeyer flasks (2)
- Hot plate with magnetic stirring
- Magnetic stir bar
- Graduated cylinders
- Buchner funnel and filter flask
- Filter paper
- Spatula
- Glass stirring rod
- Ice bath

Procedure:

- **Dissolution:**

- Place the crude **4-Methoxy-3-nitrobenzoic acid** into an Erlenmeyer flask with a magnetic stir bar.
- Add a minimal amount of 95% ethanol to create a slurry.
- Gently heat the mixture on a hot plate with continuous stirring.
- Add hot 95% ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.
- Hot Filtration (Optional):
 - If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
 - Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
 - Place a fluted filter paper in the preheated funnel.
 - Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization.
- Inducing Crystallization:
 - To the clear, hot filtrate, add hot deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.
 - If excess turbidity occurs, add a few drops of hot ethanol until the solution becomes clear again.
- Cooling and Crystallization:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
 - Once at room temperature, place the flask in an ice bath for at least 30 minutes to ensure maximum crystal formation.
- Isolation of Crystals:

- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
- Drying:
 - Dry the crystals on the filter paper by drawing air through the funnel for several minutes.
 - Transfer the purified crystals to a watch glass and allow them to air dry completely, or for faster drying, place them in a desiccator under vacuum.
- Purity Assessment:
 - Once completely dry, weigh the purified crystals and calculate the percent recovery.
 - Determine the melting point of the recrystallized product. A sharp melting point within the range of 192-194 °C indicates high purity.

Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization of **4-Methoxy-3-nitrobenzoic acid**.

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[label="No"]; ts1 -> ts1_sol1 -> ts1_sol2 -> ts1_sol3 -> cool_solution; collect_crystals -> end; }
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